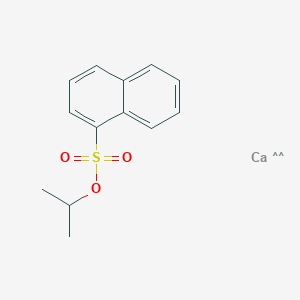
CID 57354616
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium (1-methylethyl)naphthalenesulfonate: is a chemical compound that belongs to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. Calcium (1-methylethyl)naphthalenesulfonate is primarily used as a superplasticizer in concrete, enhancing its properties by improving workability and reducing water content while maintaining consistency .
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of calcium (1-methylethyl)naphthalenesulfonate typically involves the condensation of naphthalenesulfonic acid with formaldehyde. This reaction is followed by neutralization with calcium hydroxide to form the calcium salt . The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods: : Industrial production of calcium (1-methylethyl)naphthalenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of reactors for the condensation reaction and subsequent neutralization. The final product is then purified and dried to obtain the desired compound .
化学反应分析
Types of Reactions: : Calcium (1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various alkylated naphthalenesulfonates .
科学研究应用
Chemistry: : In chemistry, calcium (1-methylethyl)naphthalenesulfonate is used as a superplasticizer to enhance the properties of concrete. It improves the workability and strength of concrete by reducing the water-cement ratio .
Biology and Medicine: For instance, its ability to interact with biological molecules is being studied for potential drug delivery systems .
Industry: : In the industrial sector, calcium (1-methylethyl)naphthalenesulfonate is used in the production of high-strength concrete for construction projects. Its superplasticizing properties make it an essential component in modern construction materials .
作用机制
The mechanism of action of calcium (1-methylethyl)naphthalenesulfonate involves its interaction with calcium ions and naphthalenesulfonate groups. These interactions enhance the dispersion of cement particles in concrete, leading to improved workability and strength. The compound acts as a dispersing agent, reducing the surface tension and allowing for better mixing and setting of concrete .
相似化合物的比较
Similar Compounds: : Similar compounds include sodium naphthalenesulfonate and other alkylnaphthalenesulfonates. These compounds also serve as superplasticizers in concrete but differ in their specific properties and applications .
Uniqueness: : Calcium (1-methylethyl)naphthalenesulfonate is unique due to its specific calcium salt form, which provides distinct advantages in terms of setting time and water solubility compared to its sodium counterpart. This makes it particularly suitable for projects requiring precise control over concrete properties .
Conclusion
Calcium (1-methylethyl)naphthalenesulfonate is a versatile compound with significant applications in the construction industry. Its unique properties as a superplasticizer make it an essential component in modern concrete formulations. Ongoing research continues to explore its potential in other fields, highlighting its importance in both industrial and scientific contexts.
属性
分子式 |
C13H14CaO3S |
|---|---|
分子量 |
290.39 g/mol |
InChI |
InChI=1S/C13H14O3S.Ca/c1-10(2)16-17(14,15)13-9-5-7-11-6-3-4-8-12(11)13;/h3-10H,1-2H3; |
InChI 键 |
YGWZVWFZDCPHCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21.[Ca] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)

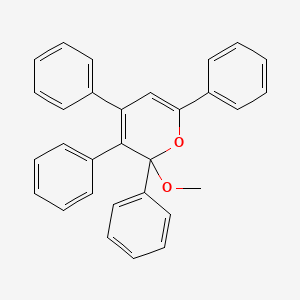
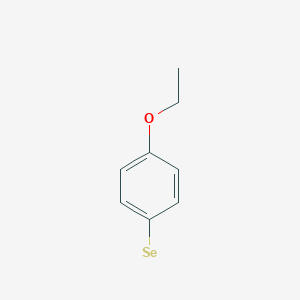

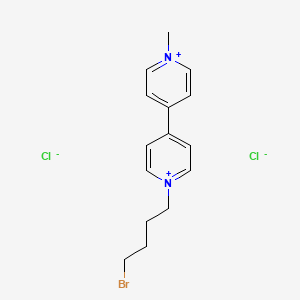
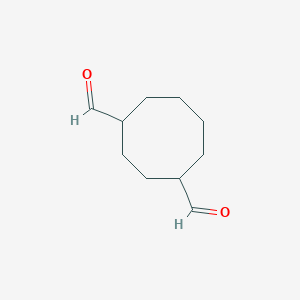
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)

![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
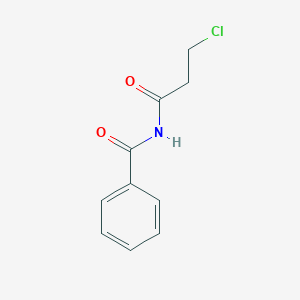
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)

